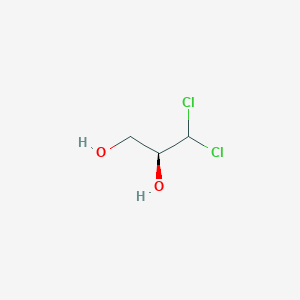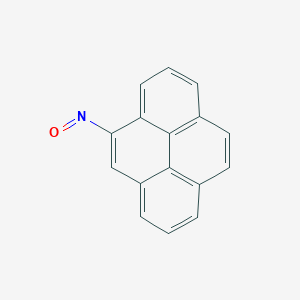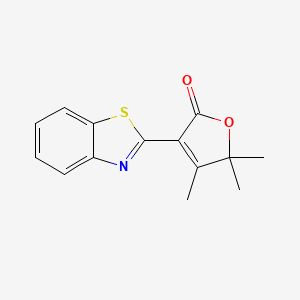![molecular formula C11H17BrNO3P B12564679 Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester CAS No. 189180-13-0](/img/structure/B12564679.png)
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to an amino-substituted bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate bromophenylamine derivative. One common method is the Kabachnik-Fields reaction, where diethyl phosphite reacts with an imine formed from the condensation of 4-bromobenzaldehyde and an amine . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The selective esterification of phosphonic acids using alkyl orthoesters has also been reported as an efficient method for producing diethyl esters .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the production of herbicides, flame retardants, and plasticizers.
Wirkmechanismus
The mechanism of action of phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group can also participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester
- (4-Bromophenyl)phosphonic acid
- Amino phosphonates
Uniqueness
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
189180-13-0 |
|---|---|
Molekularformel |
C11H17BrNO3P |
Molekulargewicht |
322.13 g/mol |
IUPAC-Name |
(4-bromophenyl)-diethoxyphosphorylmethanamine |
InChI |
InChI=1S/C11H17BrNO3P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8,11H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
LJYDSUWZTSXUKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)

![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)


![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)

![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)

![(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12564666.png)
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
